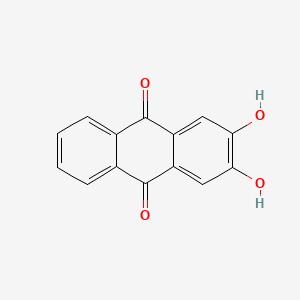

2,3-Dihydroxyanthracene-9,10-dione

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H8O4 |

|---|---|

Molekulargewicht |

240.21 g/mol |

IUPAC-Name |

2,3-dihydroxyanthracene-9,10-dione |

InChI |

InChI=1S/C14H8O4/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6,15-16H |

InChI-Schlüssel |

KQSBZNJFKWOQQK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)O)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 2,3 Dihydroxyanthracene 9,10 Dione

Established Synthetic Routes for 2,3-Dihydroxyanthracene-9,10-dione Core Structure

The construction of the anthraquinone (B42736) framework can be achieved through several classical and modern synthetic methodologies. These routes are often adaptable to produce a variety of substituted anthraquinones, including the 2,3-dihydroxy derivative.

A primary and long-standing method for synthesizing the anthraquinone core is the Friedel-Crafts acylation reaction. beilstein-journals.org This typically involves the reaction of phthalic anhydride (B1165640) with a suitably substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). nih.govnih.gov For the specific synthesis of this compound, this would conceptually involve the condensation of phthalic anhydride with 1,2-dihydroxybenzene (catechol). The initial acylation product, a benzoylbenzoic acid derivative, undergoes subsequent intramolecular cyclization upon treatment with a strong acid like sulfuric acid to yield the final tricyclic quinone structure. beilstein-journals.orgnih.gov Green chemistry approaches have explored the use of solid acid catalysts and solvent-free conditions for these reactions. researchgate.net

Another powerful condensation strategy is the Diels-Alder reaction, a [4+2] cycloaddition. nih.gov This method can be highly regioselective in constructing the anthraquinone skeleton. For instance, a suitably substituted naphthoquinone can act as the dienophile, reacting with a diene to build the central ring of the anthraquinone system. nih.govnih.gov The specific substitution pattern of the reactants dictates the final placement of the hydroxyl groups.

Oxidative processes provide another avenue to dihydroxyanthraquinone structures. One approach involves the oxidation of anthracene (B1667546) or its derivatives. thieme-connect.de For example, a patent describes a process for synthesizing 1,2-dihydroxyanthraquinone by reacting anthraquinone with a sulfonating agent, an oxidant, and caustic soda under heat and pressure. google.com While this patent focuses on the 1,2-isomer, similar oxidative strategies could potentially be adapted to produce the 2,3-dihydroxy isomer by starting with different precursors or modifying reaction conditions. Furthermore, the direct oxidative cyclization of 1,5-dienes has been shown to be a valuable method for creating related cyclic structures and could be conceptually applied to the synthesis of complex anthraquinone precursors. nih.gov

Achieving specific substitution patterns, such as the 2,3-dihydroxy arrangement, is a key challenge in anthraquinone synthesis. Regiospecific control is crucial for accessing pure isomers and is often dictated by the choice of synthetic strategy and the directing effects of substituents on the starting materials.

The Hauser annulation is a notable method for the regiospecific synthesis of hydroquinones, which can then be oxidized to the corresponding quinones. beilstein-journals.org This reaction involves the annulation of a cyanophthalide (B1624886) with a Michael acceptor, such as a substituted cyclohexenone, to construct the anthraquinone framework with defined regiochemistry. beilstein-journals.org

The Diels-Alder reaction, as mentioned previously, also offers excellent regiocontrol. The electronic nature and steric hindrance of the substituents on both the diene and the dienophile guide the cycloaddition to favor specific isomers, making it a powerful tool for the synthesis of highly functionalized and regiospecifically substituted anthraquinones. nih.gov

Derivatization and Functionalization Strategies of the this compound Scaffold

Once the this compound core is synthesized, its hydroxyl groups and aromatic rings can be further modified to create a diverse range of derivatives. These modifications are key to tuning the molecule's properties for various applications.

The electron-deficient nature of the anthraquinone ring system facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of heteroatoms. colab.ws This is a common strategy for synthesizing amino- and thio-anthraquinone derivatives.

For the introduction of nitrogen-containing groups, dihydroxyanthraquinones can be reacted with amines. For example, 1,4-dihydroxyanthraquinone has been shown to react with butylamine (B146782) in the presence of an oxidant like iodobenzene (B50100) diacetate to yield amino-substituted derivatives. researchgate.net This type of amination reaction proceeds via nucleophilic substitution.

Similarly, sulfur substituents can be introduced. A method for preparing diaminodihydroxyanthraquinone derivatives involves heating dinitrohalogenated anthraquinones with elemental sulfur in oleum. google.com This process results in the introduction of both amino and hydroxyl groups, with the potential for halogen migration.

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 1,4-Dihydroxyanthraquinone | Butylamine, Iodobenzene diacetate | Aminoanthraquinone | researchgate.net |

| Dinitrohalogenated anthraquinones | Sulfur, Oleum, Boric acid | Diaminodihydroxyanthraquinone | google.com |

The hydroxyl groups of this compound are reactive sites for alkylation and acylation, enabling the attachment of various side chains.

Alkylation reactions can be performed to introduce alkyl or more complex side chains. For instance, the alkylation of 1,3-dihydroxyanthraquinone (xanthopurpurin) with prenyl bromide has been reported, leading to C-alkylation. colab.ws Hydroxyalkylation of xanthopurpurin (B15295) has also been achieved to produce tetrahydropyranyl derivatives. rsc.org These reactions demonstrate the feasibility of modifying the hydroxyl groups to expand the molecular structure.

Development of Advanced Functionalization Techniques

The functionalization of the anthraquinone core, particularly in the presence of hydroxyl groups, can be a challenging endeavor due to the electron-withdrawing nature of the carbonyl groups which deactivates the aromatic rings towards typical electrophilic substitution. colab.ws However, modern synthetic methods have opened new avenues for the regioselective functionalization of such compounds.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. colab.ws For instance, the Suzuki-Miyaura coupling of halogenated anthraquinones with boronic acids allows for the introduction of alkyl or aryl groups. While specific examples for this compound are not extensively documented, the successful application of this methodology to other hydroxyanthraquinones, such as the methylation of 7-bromo-1-hydroxyanthraquinone, demonstrates its potential applicability. colab.ws Palladium-catalyzed C-H activation is another advanced strategy that circumvents the need for pre-functionalized starting materials. This approach allows for the direct coupling of C-H bonds with various partners. For electron-rich aromatic systems, such as dihydroxyanthraquinones, electrophilic C-H metallation can occur, leading to functionalization at specific positions. youtube.com

Radical reactions also offer a viable route for the functionalization of the anthraquinone nucleus. The Meerwein arylation, which utilizes diazonium salts, can be employed to introduce aryl groups. colab.ws Furthermore, the Claisen rearrangement of allyloxyanthraquinones, typically performed on the reduced leuco form, provides a method for C-alkylation. colab.ws

The following table provides representative examples of advanced functionalization techniques applied to anthraquinone derivatives, which could be conceptually extended to this compound.

| Reaction Type | Anthraquinone Substrate | Reagents and Conditions | Product | Reference |

| Suzuki-Miyaura Coupling | 7-Bromo-1-hydroxyanthraquinone | Methylboronic acid, Pd catalyst | 1-Hydroxy-7-methylanthracene-9,10-dione | colab.ws |

| C-H Alkylation | Anthraquinone derivatives | Alkenes, Ru catalyst | Alkylated anthraquinones | colab.ws |

| Meerwein Arylation | Anthraquinone-1-diazonium tetrafluoroborate | Activated alkenes | Alkylated anthraquinone derivatives | colab.ws |

| Claisen Rearrangement | Mono- and di-(allyloxy)anthraquinone derivatives | Iron powder, ionic liquids | C-allylated anthraquinones | colab.ws |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including anthraquinone derivatives, to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.goveurekaselect.comresearchgate.netresearchgate.netnih.gov The synthesis of various heterocyclic compounds and derivatives of anthraquinones has been successfully achieved using microwave irradiation, often under solvent-free conditions. nih.goveurekaselect.comresearchgate.netresearchgate.netnih.gov For example, the condensation of phthalic anhydride with catechol in the presence of a catalytic amount of acid can be efficiently carried out in a microwave oven to produce hydroxyanthraquinone derivatives. This method avoids the use of large quantities of hazardous solvents and reduces energy consumption.

Biocatalysis offers another sustainable alternative for the synthesis and functionalization of anthraquinones. nih.govacs.orgnih.gov Enzymes, such as peroxygenases, can catalyze the selective hydroxylation of C-H bonds under mild conditions. nih.govacs.orgnih.gov For instance, photoenzymatic systems using water-soluble anthraquinone sulfonates as photocatalysts can drive the enzymatic hydroxylation of various substrates. nih.govacs.orgnih.gov This approach utilizes light energy and water as a solvent, making it a highly environmentally friendly process. While direct biocatalytic synthesis of this compound from a simple precursor is not yet established, the enzymatic hydroxylation of other anthraquinones showcases the potential of this technology.

The use of alternative, greener reaction media, such as water or ionic liquids, is also a key aspect of green chemistry. The synthesis of anthraquinone derivatives has been reported in aqueous media using catalysts like alum, which is an environmentally friendly and inexpensive option.

The table below summarizes some green chemistry approaches that have been applied to the synthesis of anthraquinone derivatives and could be adapted for this compound.

| Green Chemistry Approach | Substrate/Precursors | Key Reagents/Conditions | Advantages | Reference |

| Microwave-Assisted Synthesis | Phthalic anhydride, Catechol | Acid catalyst, solvent-free | Reduced reaction time, higher yields, solvent-free | nih.goveurekaselect.comresearchgate.netresearchgate.netnih.gov |

| Biocatalytic Hydroxylation | Ethylbenzene, Cyclohexane | rAaeUPO (peroxygenase), SAS (photocatalyst), visible light, methanol, water | Mild conditions, high selectivity, use of renewable resources | nih.govacs.orgnih.gov |

| Aqueous Media Synthesis | Phthalic anhydride, Substituted benzenes | Alum (KAl(SO₄)₂·12H₂O), water | Environmentally benign solvent, simple workup, good yields |

Spectroscopic and Structural Elucidation Research of 2,3 Dihydroxyanthracene 9,10 Dione

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of 2,3-Dihydroxyanthracene-9,10-dione by providing detailed information about its atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Detailed experimental data for the proton NMR spectrum of this compound, including chemical shifts and coupling constants for the aromatic and hydroxyl protons, are not readily available in the surveyed literature. Such data would be crucial for assigning the specific positions of the six hydrogen atoms on the anthracene (B1667546) skeleton.

¹³C NMR Spectroscopy: While public databases indicate the existence of ¹³C NMR spectra for this compound, specific chemical shift values and their assignments to the 14 carbon atoms are not provided in the available literature. nih.govspectrabase.com A complete assignment would differentiate the carbonyl carbons, the hydroxyl-substituted carbons, and the other aromatic carbons within the molecule.

Interactive Data Table: Predicted NMR Data Specific experimental NMR data is not available. The following table is for illustrative purposes based on general knowledge of similar structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.5 - 8.5 | 110 - 140 |

| Hydroxyl O-H | 5.0 - 9.0 | - |

| C-OH | - | 145 - 155 |

| C=O | - | 180 - 190 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: Specific experimental IR spectra detailing the characteristic absorption frequencies for this compound are not found in the public domain. A typical spectrum would be expected to show strong absorption bands for the carbonyl (C=O) groups, likely in the range of 1650-1690 cm⁻¹, and broad bands corresponding to the hydroxyl (-OH) stretching vibrations around 3200-3500 cm⁻¹.

Raman Spectroscopy: Similarly, experimental Raman spectra for this specific isomer are not available. Raman spectroscopy would complement IR data, particularly for identifying vibrations of the non-polar aromatic ring system. While studies have been conducted on other dihydroxyanthraquinone isomers, this information cannot be directly extrapolated to the 2,3-isomer due to differences in symmetry and substituent positions. icm.edu.pl

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural confirmation.

Molecular Mass: The chemical formula C₁₄H₈O₄ corresponds to an exact mass of 240.04225873 Da. nih.gov

Fragmentation Pattern: While the molecular ion peak ([M]⁺) would be expected at m/z 240, detailed experimental mass spectrometry data showing the specific fragmentation patterns for this compound are not available in the surveyed literature. Analysis of fragmentation is critical for confirming the connectivity of the atoms, as characteristic losses of fragments like CO and H₂O are common for quinones and hydroxylated compounds.

Interactive Data Table: Mass Spectrometry Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₈O₄ | nih.gov |

| Exact Mass | 240.04226 Da | nih.gov |

| Molecular Weight | 240.21 g/mol | nih.gov |

Conformational Analysis via Spectroscopic and Diffraction Methods

A comprehensive conformational analysis requires a combination of the aforementioned techniques. X-ray diffraction would reveal the molecule's conformation in the solid state, while spectroscopic methods like NMR can provide insights into its dynamic behavior and preferred conformation in solution. Due to the lack of specific experimental NMR and X-ray crystallography data for this compound, a detailed and experimentally validated conformational analysis cannot be presented at this time. Theoretical calculations could predict the most stable conformation, but this would require experimental verification.

Computational and Theoretical Chemistry Studies of 2,3 Dihydroxyanthracene 9,10 Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 2,3-Dihydroxyanthracene-9,10-dione. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy levels.

Semi-empirical molecular orbital methods provide a computationally efficient way to study the electronic properties of large organic molecules. While specific studies focusing solely on this compound using AM1, PM3, or MNDO are not extensively detailed in the provided search results, the general applicability of these methods to dihydroxyanthraquinone isomers is established. For instance, the semiempirical AM1 method has been employed to investigate the structural properties and intramolecular hydrogen bonding in various dihydroxyanthraquinone isomers. researchgate.net Similarly, the PM6 method, a more recent semi-empirical approach, has been used to calculate the molecular properties of anthraquinone (B42736) compounds. bsu.by These methods are valuable for initial conformational analysis and for generating starting geometries for higher-level theoretical calculations.

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for studying the electronic properties of molecules. Several studies have utilized DFT, particularly with the B3LYP functional, to investigate dihydroxyanthraquinone isomers. researchgate.netjscimedcentral.com These calculations reveal that dihydroxyanthraquinones generally possess planar structures, a feature influenced by strong intramolecular hydrogen bonds. researchgate.net

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. For a related compound, 1,2-dihydroxy-9,10-anthraquinone (alizarin), the HOMO-LUMO energy gap has been calculated to be 3.13 eV. researchgate.net The HOMO is typically centered on the aromatic rings linked to the hydroxyl groups, while the LUMO is often located on the quinone moiety. researchgate.net The inclusion of solvent effects in DFT calculations, often through the Polarizable Continuum Model (PCM), has been shown to be significant, particularly for deprotonated species, improving the accuracy of predicted electronic transitions. researchgate.net

| Parameter | Description | Significance for this compound |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level is related to the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level is related to the electron affinity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of this compound and how it behaves in different solvent environments. By simulating the molecule's trajectory, researchers can explore its conformational landscape, identifying the most stable structures and the energy barriers between them.

MD simulations have been employed to study various anthraquinone derivatives, often in complex environments such as in a nematic liquid-crystal host or when interacting with biological macromolecules like DNA. whiterose.ac.uknih.govrsc.org These studies often involve fully atomistic simulations to capture the detailed interactions between the dye molecule and its surroundings. rsc.org For instance, simulations can reveal how the presence of a polar solvent affects intramolecular hydrogen bonding and the potential for proton transfer. mdpi.com The solvation effects, which can be modeled explicitly by including solvent molecules in the simulation box or implicitly using continuum models, are crucial for accurately predicting the behavior of the molecule in solution. mdpi.com

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques used to simulate the interactions between a molecule of interest and other chemical or biological entities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, docking studies are instrumental in understanding their potential interactions with biological targets such as enzymes and DNA. nih.govbenthamdirect.com

In these studies, the anthraquinone derivative is treated as a ligand, and its binding affinity and interaction modes with the active site of a receptor protein are evaluated. For example, docking studies have been performed on anthraquinone derivatives with targets like trypanothione (B104310) reductase and various proteins implicated in cancer. benthamdirect.comnih.gov These simulations can identify key interactions, such as hydrogen bonds and stacking interactions, that stabilize the ligand-receptor complex. nih.govresearchgate.net The results of molecular docking can provide a rationale for the observed biological activities of these compounds and guide the design of new, more potent derivatives.

| Biological Target | Type of Interaction | Potential Application |

| Enzymes (e.g., Tyrosinase, Kinases) | Hydrogen bonding, hydrophobic interactions within the active site. nih.govnih.gov | Development of enzyme inhibitors. nih.govnih.gov |

| DNA | Intercalation between base pairs, groove binding. nih.gov | Design of DNA-targeting agents. nih.gov |

Accurate molecular dynamics and docking simulations rely on a well-defined force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. The parameters for the specific molecule of interest, in this case, this compound, are often not available in standard force fields and need to be developed.

The parameterization process typically involves quantum mechanical calculations to determine properties like bond lengths, bond angles, and partial atomic charges for the molecule in its ground state. nih.gov DFT calculations, for example at the B3LYP/6-31G** level, are often used for this purpose as they provide a good compromise between accuracy and computational cost. nih.gov The derived parameters are then made compatible with existing force fields for macromolecules. nih.gov The development of accurate force field parameters is a critical step that enables reliable and predictive computational simulations of the molecule's behavior, both in isolation and in complex environments. rsc.orgnih.gov

Prediction of Spectroscopic Signatures using Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, methods based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in forecasting its electronic and vibrational spectra. cecam.orgohio-state.edu These theoretical predictions can help in the structural elucidation of the compound and in understanding the influence of its specific substitution pattern on its spectroscopic properties.

Prediction of UV-Visible Spectra

The electronic absorption spectrum of an organic molecule, observed through UV-Visible spectroscopy, is dictated by the electronic transitions between molecular orbitals. Time-Dependent Density Functional Theory (TD-DFT) has become a standard and effective method for calculating the excitation energies and oscillator strengths that define a UV-Vis spectrum. ohio-state.eduscirp.org

The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and basis set. researchgate.net Studies on various anthraquinone derivatives have shown that hybrid functionals, such as PBE0 and B3LYP, combined with a triple-zeta basis set like 6-311++G, provide a good balance of accuracy and computational cost, yielding results that closely match experimental values. researchgate.net The general UV-Vis spectrum of anthraquinones is characterized by intense π → π* transitions and lower intensity n → π* transitions. The presence and position of substituents, like the hydroxyl groups in this compound, significantly modulate the energies of these transitions and, consequently, the observed absorption maxima (λmax).

Computational models predict the vertical excitation energies, which correspond to the λmax values. The calculations also yield the oscillator strength (f), a dimensionless quantity that indicates the intensity of the absorption band. For this compound, the primary electronic transitions would involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), as well as other nearby orbitals.

Table 1: Illustrative Predicted UV-Vis Spectral Data for this compound using TD-DFT Calculated data is representative and based on methodologies applied to similar anthraquinone compounds.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 425 | 0.15 | HOMO → LUMO | n → π |

| 340 | 0.45 | HOMO-1 → LUMO | π → π |

| 285 | 0.30 | HOMO → LUMO+1 | π → π |

| 250 | 0.55 | HOMO-2 → LUMO | π → π |

Prediction of Vibrational (IR and Raman) Spectra

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the distinct vibrational modes of a molecule. arxiv.org DFT calculations are highly effective for predicting these vibrational frequencies. scilit.com The process begins with the optimization of the molecule's ground-state geometry. Subsequently, harmonic vibrational frequency calculations are performed at the same level of theory, often using functionals like B3LYP with a 6-31G(d) basis set. scilit.com The resulting computed frequencies and their corresponding intensities (IR) and activities (Raman) can be used to generate a theoretical spectrum.

For this compound, key predicted vibrational modes would include:

O-H Stretching: Strong, broad bands in the IR spectrum, typically in the 3200-3600 cm⁻¹ region, arising from the two hydroxyl groups.

C=O Stretching: Intense IR absorptions characteristic of the quinone carbonyl groups, expected around 1650-1690 cm⁻¹. Intramolecular hydrogen bonding can influence the exact position of these bands.

C=C Aromatic Stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the vibrations of the anthracene (B1667546) core.

C-O Stretching and O-H Bending: Vibrations associated with the phenolic groups, typically found in the 1200-1400 cm⁻¹ range.

These theoretical spectra serve as a unique "fingerprint" that aids in the positive identification of the compound from experimental data. arxiv.org

Table 2: Illustrative Predicted Vibrational Frequencies for this compound Calculated data is representative and based on methodologies applied to similar dihydroxyanthraquinone compounds. researchgate.net

| Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment |

|---|---|---|---|

| 3450 | High | Low | O-H stretch |

| 3080 | Medium | High | Aromatic C-H stretch |

| 1675 | Very High | Medium | C=O symmetric stretch |

| 1660 | High | Low | C=O asymmetric stretch |

| 1590 | High | Very High | Aromatic C=C stretch |

| 1350 | Medium | Low | O-H in-plane bend |

| 1280 | High | Medium | C-O stretch |

Prediction of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. The most common approach is the Gauge-Independent Atomic Orbital (GIAO) method, employed in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set. tsijournals.comnih.gov

The calculation is performed on the optimized geometry of the molecule. The output provides theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, typically Tetramethylsilane (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons and the hydroxyl protons. The ¹³C NMR spectrum would show signals for the carbonyl carbons, the hydroxyl-substituted aromatic carbons, and the unsubstituted aromatic carbons, each in a characteristic chemical shift range. oregonstate.edu Comparing these predicted shifts with experimental data is a powerful method for confirming the molecular structure.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Calculated data is representative and based on GIAO-DFT methodologies and typical values for anthraquinone structures.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | C9, C10 (Carbonyl) | ~183 |

| C2, C3 (Hydroxyl-bearing) | ~150 | |

| Aromatic CH & Quaternary C | 120-135 | |

| ¹H NMR | OH Protons | ~9.5-10.5 |

| Aromatic Protons | 7.5-8.5 |

Mechanistic Investigations of Biochemical and Photochemical Processes Involving 2,3 Dihydroxyanthracene 9,10 Dione

Biochemical Interaction Mechanisms In Vitro (Excluding Clinical Outcomes)

The in vitro biochemical activity of 2,3-Dihydroxyanthracene-9,10-dione reveals a multifaceted interaction with cellular components and pathways. These interactions are fundamental to understanding its biological potential, independent of clinical applications.

DNA Binding Mechanisms (e.g., Intercalation, Groove Binding)

The interaction between small molecules and DNA is a critical mechanism for many compounds with antitumor potential. nih.gov For anthraquinone (B42736) derivatives, the mode of binding to DNA is often dictated by the position of their substituents. nih.gov Generally, these interactions can occur through three noncovalent modes: intercalation, groove binding, and electrostatic interactions. nih.gov

Molecular modeling and biophysical studies on various disubstituted anthracene-9,10-diones suggest that they can bind to DNA. For certain derivatives, it is postulated that the side chains play a crucial role, occupying both the major and minor grooves of the DNA helix. sciopen.com While specific studies detailing the DNA binding mechanism of this compound are not extensively documented, the general behavior of related anthraquinones points towards intercalation or groove binding as probable mechanisms. nih.govsciopen.com Increasing the planarity of the aromatic ring structure is a known strategy to enhance the binding affinity of small molecules with DNA. nih.gov

In Vitro Enzyme Inhibition Pathways (e.g., COX-2 inhibition)

Research has demonstrated that this compound possesses significant enzyme-inhibiting capabilities in vitro. A key target is the Cyclooxygenase-2 (COX-2) enzyme, which plays a major role in certain cancers, such as colorectal cancer. nih.gov Studies on COLO320 human colorectal cancer cells showed that treatment with this compound significantly reduced COX-2 enzyme levels. nih.gov

The compound also demonstrates inhibitory action against the PI3K/AKT signaling pathway, which is vital for cell metabolism. nih.gov Molecular docking studies have corroborated these findings, showing that the compound binds stably to the active sites of Bcl-2, COX-2, PI3K, and AKT. nih.gov The cytotoxic effect on COLO320 cells was notable, with a reported half-maximal inhibitory concentration (IC50) that underscores its potency. nih.gov

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 Value (24h) | Cytotoxicity at 2.07 µM (24h) |

|---|---|---|

| COLO320 | 0.13 µM | 79.8% |

Data sourced from a study on the antiproliferative activity of 2,3-dihydroxy-9,10-anthraquinone. nih.gov

Cellular Pathway Modulation Studies In Vitro (e.g., Apoptotic Induction, Cell Cycle Regulation)

The compound actively modulates cellular pathways, primarily inducing apoptosis (programmed cell death) and regulating the cell cycle in cancer cells. nih.gov In COLO320 cells, treatment with this compound was found to trigger the intrinsic apoptotic pathway. nih.gov This is evidenced by the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the upregulation of pro-apoptotic proteins such as Bim, Bax, and Bad. nih.gov This cascade leads to the release of cytochrome c from the mitochondria and the cleavage of pro-caspases into active caspases, which execute apoptosis. nih.gov

Furthermore, this compound has been shown to arrest the cell cycle. Specifically, it causes a halt at the G0/G1 phase, which is associated with modulation in the protein levels of cyclins. nih.gov This prevents the cells from progressing through the cycle and proliferating. nih.gov

Table 2: Modulation of Apoptotic and Cell Cycle Proteins by this compound in COLO320 Cells

| Protein Family | Modulated Proteins | Effect | Pathway |

|---|---|---|---|

| Bcl-2 Family | Bcl-2, Bcl-xl | Downregulation | Intrinsic Apoptosis |

| Bcl-2 Family | Bim, Bax, Bad | Upregulation | Intrinsic Apoptosis |

| Caspases | Pro-caspases | Cleavage to active caspases | Intrinsic Apoptosis |

| Cyclins | Cyclin proteins | Modulation of levels | Cell Cycle Regulation (G0/G1 Arrest) |

Summary of findings from in vitro studies on COLO320 cells. nih.gov

Photochemical Degradation Mechanisms in Model Systems

The stability and degradation of this compound under light are important for environmental and application considerations. Studies on related anthraquinone compounds in model systems provide insight into these photochemical processes.

Aqueous Photolysis Kinetics and Pathway Elucidation

The photochemistry of anthraquinone derivatives in aqueous solutions is complex and pH-dependent. chemrxiv.org When irradiated, these compounds can generate reactive transient species that are involved in the degradation of other dissolved molecules and the parent compound itself. chemrxiv.org For instance, the photolysis of 9,10-anthraquinone-2-sulfonate (AQ2S) in aqueous solutions leads to the formation of various hydroxylated products. acs.org

The kinetics of degradation are influenced by factors such as the initial concentration of the quinone and the presence of oxygen. acs.org At high quinone and low oxygen concentrations, the formation of monohydroxy-anthraquinone sulfonates is favored, whereas low quinone and high oxygen levels preferentially lead to dihydroxylated derivatives. acs.org The degradation pathway for anthraquinone dyes can involve the cleavage of bonds by hydroxyl radicals, leading to smaller aromatic compounds like phthalic acid. The number of aromatic rings in a compound's structure can influence the difficulty of its photodegradation.

Autocatalytic Phototransformation Processes

Autocatalysis in a photochemical reaction occurs when a product of the reaction acts as a photocatalyst for the reaction itself. In the context of the photodegradation of volatile organic compounds, certain intermediates, such as carboxylates, can act as potent ligands that modulate the catalyst's surface and enhance the production of reactive oxygen species, leading to an autocatalytic process. While the concept of photoredox autocatalysis has been explored for various organic transformations, specific studies detailing an autocatalytic phototransformation process for this compound are not prominent in the reviewed literature. The typical photocatalytic degradation of anthraquinones involves photosensitized processes where the excited state of the anthraquinone initiates reactions, often involving electron transfer and the generation of reactive oxygen species, rather than a product-catalyzed mechanism. nih.gov

Influence of Environmental Factors on Photoreactivity

The photoreactivity of this compound, a member of the dihydroxyanthraquinone family, is intricately linked to its surrounding environment. Factors such as the polarity of the solvent, the pH of the medium, and the presence of quenching agents can significantly alter its photophysical and photochemical behavior.

The nature of the solvent plays a crucial role in the electronic absorption and emission properties of dihydroxyanthraquinones. The position of hydroxyl groups on the anthraquinone core influences the extent of these solvent-dependent shifts. nih.gov Computational studies on dihydroxyanthraquinone isomers have highlighted that the inclusion of solvent effects in theoretical calculations is critical for accurately predicting their spectroscopic properties, particularly for their ionic forms. researchgate.net For neutral dihydroxyanthraquinone species, gas-phase calculations can provide a solid baseline, but for deprotonated forms, the consideration of the solvent environment is paramount to achieving accurate predictions. researchgate.net The polarity of the solvent is a key determinant of the spectral characteristics of related polyquinoneimines derived from 1,4-dihydroxyanthraquinone, affecting both absorption and fluorescence spectra. nih.gov In these systems, an increase in solvent polarity generally leads to a decrease in fluorescence quantum yield. nih.gov

The pH of the aqueous environment is another critical factor governing the photoreactivity of hydroxyanthraquinones. Changes in pH can lead to the protonation or deprotonation of the hydroxyl groups, resulting in different ionic species with distinct absorption and fluorescence properties. For instance, studies on alizarin (B75676) (1,2-dihydroxyanthraquinone) have shown that increasing the pH causes a red shift in the absorption spectra, corresponding to the formation of monoanionic and dianionic species. researchgate.net This alteration in the electronic structure directly impacts the molecule's ability to absorb light and engage in photochemical reactions. The absorption spectra of various natural and synthetic anthraquinones are strongly influenced by pH, which can alter the tautomeric and conformational structures of the molecules. nih.gov

The presence of quenchers can significantly diminish the photoreactivity of this compound by deactivating its excited states. Studies on the structurally related 1,4-dihydroxy-2,3-dimethyl-9,10-anthraquinone have demonstrated fluorescence quenching in the presence of silver nanoparticles. nih.gov The efficiency of this quenching process was found to be dependent on the size of the nanoparticles, with smaller particles leading to more significant quenching. nih.gov This suggests that interactions with surrounding species can provide non-radiative decay pathways for the excited state, thereby reducing its lifetime and potential to participate in photochemical reactions.

Electrochemical Reaction Mechanisms and Redox Properties

The redox behavior of this compound is central to its chemical reactivity and is characterized by its ability to undergo electron transfer reactions. Electrochemical techniques such as cyclic voltammetry and chronoamperometry are instrumental in elucidating the mechanisms of these processes.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a powerful tool for investigating the redox properties of anthraquinone derivatives. Studies on the closely related 1,2-dihydroxyanthraquinone in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) have revealed a two-step single-electron reduction process. researchgate.net The stability and reversibility of these redox events are influenced by the solvent and the scan rate.

In a typical cyclic voltammogram of a dihydroxyanthraquinone, two distinct reduction peaks are observed, corresponding to the formation of a radical anion and subsequently a dianion. The separation between the peak potentials provides information about the stability of the intermediate radical anion. The relationship between the peak current and the square root of the scan rate is often linear, indicating that the process is diffusion-controlled. longdom.org

Chronoamperometry, which measures the current as a function of time at a constant potential, can be used to determine the diffusion coefficients of the electroactive species. For instance, in the context of flow batteries utilizing 2,6-dihydroxyanthraquinone (B191064) (DHAQ), chronoamperometry has been employed to study the kinetics of the redox reactions and the stability of the different oxidation states. chemrxiv.orgresearchgate.net These studies have shown that the reduced forms of dihydroxyanthraquinones can undergo subsequent chemical reactions, leading to the formation of redox-inactive species. chemrxiv.orgresearchgate.net

Table 1: Illustrative Cyclic Voltammetry Data for a Dihydroxyanthraquinone Derivative

| Parameter | Value |

| First Reduction Peak Potential (Epc1) | -0.8 V vs. Ag/AgCl |

| Second Reduction Peak Potential (Epc2) | -1.5 V vs. Ag/AgCl |

| First Oxidation Peak Potential (Epa1) | -0.7 V vs. Ag/AgCl |

| Second Oxidation Peak Potential (Epa2) | -1.4 V vs. Ag/AgCl |

| Peak Separation (ΔEp1) | 100 mV |

| Peak Separation (ΔEp2) | 100 mV |

Note: This data is illustrative and based on typical values for dihydroxyanthraquinones in aprotic solvents. Actual values for this compound may vary.

Investigation of Electron Transfer Pathways

The investigation of electron transfer pathways in this compound involves understanding the sequence of electron and proton transfer steps, the nature of the intermediate species, and the factors that influence the kinetics of these processes.

The reduction of dihydroxyanthraquinones in aqueous media is often a proton-coupled electron transfer (PCET) process. The number of electrons and protons involved can be determined by analyzing the dependence of the redox potential on pH. For many anthraquinone derivatives, the reduction involves two electrons and two protons, leading to the formation of the corresponding hydroquinone (B1673460). researchgate.net

The mechanism of electron transfer can also be investigated by studying the molecule's behavior when incorporated into a larger system, such as a self-assembled monolayer or a polymer. For example, the redox grafting of a diazotated anthraquinone onto a substrate has been shown to proceed via electron transfer mediated by the redox moieties within the grafted film. nih.gov This indicates that electron hopping between adjacent anthraquinone units can be a viable charge transport mechanism.

Furthermore, the interaction of excited-state anthraquinones with electron donors, such as DNA bases, can lead to photoinduced electron transfer. Computational studies on anthraquinone intercalated in DNA have shown that charge-transfer states between the anthraquinone and guanine (B1146940) are energetically accessible, providing a pathway for DNA damage. nih.gov This highlights the potential for this compound to act as a photosensitizer in biological systems through electron transfer mechanisms. The kinetics of these electron transfer reactions can be influenced by structural reorganization of the molecule upon changes in its redox state. nih.gov

Applications in Advanced Chemical and Materials Science

Role in Analytical Chemistry Methodologies

The inherent coloration and potential for electrochemical and spectral activity of anthraquinone (B42736) derivatives make them valuable candidates for analytical applications. researchgate.netcore.ac.uk However, specific, published research detailing the use of 2,3-Dihydroxyanthracene-9,10-dione in these areas is limited. The following sections explore its potential based on the known reactivity of the parent class of compounds.

Anthraquinones can act as chromogenic reagents, changing color in response to a chemical reaction with a specific analyte. This color change can be visually detected or quantified using spectrophotometry. The reaction often involves the reduction of the quinone to a hydroquinone (B1673460) in the presence of a reducing analyte, leading to a significant color shift. researchgate.net For example, a general spectroscopic method for determining dispersible anthraquinone involves its reduction by sodium dithionite (B78146) in an alkaline medium, which converts it to the colored anthrahydroquinone, measured at a specific wavelength. researchgate.net While this method is for the general anthraquinone structure, it illustrates a principle that could be adapted for this compound to detect specific reducing agents.

Spectrophotometric and fluorometric assays offer high sensitivity for quantitative analysis. nih.gov The development of such assays often relies on molecules that exhibit a change in absorbance or fluorescence upon interaction with a target analyte.

Spectrophotometric Assays: The core principle of using anthraquinones in spectrophotometric assays is based on Beer-Lambert's law, where the concentration of the analyte is proportional to the absorbance. dergipark.org.tr Methods like derivative spectrophotometry can be employed to resolve the spectra of multiple components in a mixture, enhancing the specificity of the assay. dergipark.org.tr While specific assays using the 2,3-isomer are not prominent in the literature, its structural similarity to other dihydroxyanthraquinones suggests this potential.

Fluorometric Assays: The fluorescence of anthraquinone derivatives can be modulated by various factors, including interaction with metal ions or changes in the local environment. This property is the basis for "turn-on" or "turn-off" fluorescent sensors. For instance, a novel chemosensor based on a Bodipy-anthraquinone conjugate was developed for the highly selective and sensitive detection of aluminum (Al³⁺) ions. rsc.org The mechanism involves the inhibition of intramolecular charge transfer (ICT) upon complexation with the metal ion, leading to a significant increase in fluorescence. rsc.org This demonstrates the potential of the anthraquinone framework in designing fluorescent probes. Similarly, carbon dot-based fluorescent sensors have been used to detect hydroquinone, where the fluorescence quenching is caused by electron transfer to the oxidized quinone form. nih.gov

A chemical sensor typically consists of a receptor, which selectively interacts with the analyte, and a transducer, which converts this interaction into a measurable signal. The anthraquinone moiety can serve as an excellent transducer due to its redox and spectroscopic properties. A fluorescent "turn-on" chemosensor designed for detecting nitroxyl (B88944) (HNO) in mitochondria illustrates the advanced application of such systems, where the probe's reaction with the analyte triggers a distinct fluorescent signal. rsc.org The development of sensing platforms using this compound would involve its functionalization to introduce specific recognition sites for target analytes, thereby creating selective and sensitive detection systems.

Contributions to Materials Science and Engineering

The rigid, planar, and electron-accepting nature of the anthraquinone core makes its derivatives, including this compound, promising building blocks for advanced functional materials.

The color of anthraquinone derivatives is determined by the position and nature of their substituents, which modify the electronic transitions within the molecule. ikm.org.my This tunability is crucial for creating functional dyes for various applications, from textiles to high-technology systems like liquid crystal displays.

Research on natural anthraquinone dyes has shown that the substitution pattern significantly controls the absorption and emission bands. ikm.org.my The strategic placement of hydroxyl groups can lead to the formation of quasi-aromatic rings through hydrogen bonding, causing a shift of the absorption bands into the visible region. ikm.org.my A computational study on anthraquinone dyes for guest-host liquid crystal systems revealed that the substitution positions significantly influence the dye's optical properties and alignment. nih.gov Specifically, dyes substituted at the 2 and 6 positions showed higher aspect ratios and order parameters compared to those substituted at the 3 and 7 positions. nih.gov This suggests that the 2,3-substitution pattern would yield unique optical characteristics.

Furthermore, certain dihydroxyanthraquinone isomers (1,2-, 1,4-, 1,5-, and 1,8-DHAQ) have been successfully employed as photoinitiators for both free radical and cationic photopolymerization under the irradiation of a blue LED light. rsc.org This application is highly relevant for coatings, inks, and 3D printing. The efficiency of these dyes as photoinitiators depends on the position of the hydroxyl groups, with the 1,8-isomer showing the highest activity. rsc.org This highlights the potential of this compound to be explored in similar advanced dye applications.

Table 1: Comparison of Properties for Dihydroxyanthraquinone Isomers

| Property | 1,4-DHAQ (Quinizarin) | 1,5-DHAQ (Anthrarufin) | 1,8-DHAQ (Chrysazin) | General Trend/Significance |

| λh (eV) | High | Low | Low | Lower reorganization energy (λh) suggests a higher hole transfer rate, which is beneficial for p-type semiconductor performance. acs.org |

| λe (eV) | Close values | Close values | Close values | The reorganization energy for electron transfer (λe) is a key factor for n-type semiconductor performance. acs.org |

| Photoinitiation Ability | Good | Good | Highest | The position of the hydroxyl groups significantly impacts the ability to initiate polymerization under light. rsc.org |

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Dihydroxyanthraquinones are being investigated as potential candidates for these applications due to their electronic properties.

A 2025 theoretical study investigated the electronic and optical properties of several functionalized dihydroxyanthraquinone isomers (anthrarufin, chrysazin, and quinizarin) for their potential in organic solar cells. acs.orgresearchgate.net Key parameters such as reorganization energy (λ), ionization potential (IP), and electron affinity (EA) were calculated using density functional theory (DFT). acs.org The study found that:

Unfunctionalized anthrarufin (1,5-DHAQ) and chrysazin (1,8-DHAQ) are promising candidates for hole and electron transport materials, respectively, due to their reorganization energies. acs.org

Functionalization with electron-withdrawing groups (like halogens or nitrile) can tune the electronic properties, enhancing the stability and performance of the molecules as semiconductors. acs.org

The calculated polarizability of these functionalized dihydroxyanthraquinones was found to be significantly higher than that of urea, a standard reference material for non-linear optical properties. acs.org

While this study did not include this compound, its findings provide a clear roadmap for future research. By applying similar computational and experimental approaches, the specific electronic and charge-transport properties of the 2,3-isomer can be elucidated, paving the way for its potential use in novel organic electronic devices. The principles of molecular design outlined in the study—tuning HOMO/LUMO levels and reorganization energies through targeted functionalization—are directly applicable to exploring the potential of this compound as a next-generation organic semiconductor. acs.orgresearchgate.net

Potential in Redox-Active Polymer Systems

The application of this compound, also known as hystazarin, in the development of redox-active polymer systems is an area of growing theoretical interest, though specific experimental research on polymers derived exclusively from this isomer is not extensively documented in current scientific literature. The broader class of dihydroxyanthraquinones (DHAQ), however, has been the subject of significant investigation for creating advanced materials for electrochemical energy storage, such as in organic batteries and redox flow batteries. acs.orgelsevierpure.com The principles established for other DHAQ isomers can be extrapolated to understand the potential of this compound in this field.

Redox-active polymers are macromolecules that contain functional groups capable of undergoing reversible oxidation-reduction (redox) reactions. anl.govresearchgate.net This property allows them to store and release electrical energy, making them promising candidates for next-generation energy storage devices that are potentially more sustainable and environmentally friendly than traditional metal-based systems. elsevierpure.com The core of this potential lies in the quinone moiety of the anthraquinone structure, which can undergo a reversible two-proton, two-electron redox reaction. coventry.ac.uk

The hydroxyl groups on the anthraquinone ring, such as those in this compound, play a crucial role in tuning the electrochemical properties of the molecule. Their positions on the aromatic ring influence the redox potential and the stability of the resulting polymer. For instance, the presence and location of hydroxyl groups can affect the molecule's solubility and its interaction with electrolytes, which are critical factors in the performance of an electrochemical cell. acs.org

Theoretically, this compound could be incorporated into a polymer backbone through several synthetic strategies. The hydroxyl groups offer reactive sites for polymerization reactions, such as polycondensation or etherification, to form polyesters or polyethers. These polymers would possess a high density of redox-active anthraquinone units, which is advantageous for achieving high charge storage capacity.

While detailed research findings on polymers based specifically on this compound are limited, the general characteristics of related polyanthraquinones suggest that such polymers could exhibit valuable electrochemical properties. The performance of these conceptual polymers would be evaluated based on several key parameters, which are typically presented in a data table format in research studies. An example of how such data might be structured is provided below.

Table 1: Hypothetical Electrochemical Properties of a Poly(2,3-dihydroxyanthraquinone) System

| Property | Expected Value Range | Significance in Redox-Active Polymers |

| Redox Potential (V vs. reference electrode) | 0.5 - 1.0 V | Determines the output voltage of the battery. |

| Specific Capacity (mAh/g) | 100 - 200 mAh/g | Indicates the amount of charge stored per unit mass. |

| Rate Capability | Moderate to High | Ability to charge and discharge at high currents. |

| Cycle Life | > 1000 cycles | The number of charge-discharge cycles before significant capacity loss. |

| Coulombic Efficiency | > 99% | The ratio of charge output to charge input in a cycle. |

It is important to note that the values in the table above are hypothetical and would need to be determined through experimental investigation of a synthesized poly(2,3-dihydroxyanthraquinone). Future research in this area would be necessary to fully elucidate the potential of this compound in the design of advanced redox-active polymer systems for energy storage applications.

Environmental Occurrence, Fate, and Degradation Studies of Anthracene 9,10 Dione and Its Dihydroxy Derivatives

Natural Occurrence and Biosynthesis Pathways

The dihydroxy-9,10-anthraquinone functional group is found widely in nature. wikipedia.org Specifically, 2,3-Dihydroxyanthracene-9,10-dione has been identified as a natural product synthesized by microorganisms. wikidata.org

Microbial Production: Research has confirmed the isolation of this compound from the bacterium Streptomyces galbus. wikidata.org The broader family of anthraquinones and their hydroxylated derivatives are well-documented secondary metabolites produced by a diverse range of fungi and bacteria. rsc.orgmdpi.com Filamentous fungi, in particular, are known to generate a large variety of these compounds. rsc.org

Biosynthesis: The biosynthesis of the core anthraquinone (B42736) structure in fungi is accomplished via the polyketide pathway, involving an enzyme known as non-reducing polyketide synthase (nrPKS). rsc.org Following the formation of the core structure, various enzymes, such as hydroxylases, perform tailoring reactions to produce the final dihydroxy derivatives. rsc.orgnih.gov This enzymatic functionalization is a key step in creating the diversity of anthraquinone compounds observed in nature. The general metabolic pathways for anthraquinones in microbial systems include hydroxylation, oxidation, and methylation, among others. nih.govresearchgate.net

Environmental Dissipation Mechanisms

Once released into the environment, the persistence and fate of this compound are governed by several dissipation mechanisms. The reinforced aromatic structure of anthraquinones can make them resistant to natural degradation. whiterose.ac.uknih.gov However, two primary pathways for their breakdown are microbial degradation and photolysis.

Microbial Degradation: Microorganisms are central to the breakdown of anthraquinone-based compounds. nih.govnih.gov Bacteria, in particular, are capable of using these complex molecules as a source of carbon and nitrogen. researchgate.net The degradation process can involve a consortium of different microbial strains that work synergistically to metabolize the dye molecules. frontiersin.orgresearchgate.net Bacterial degradation of anthraquinones is often initiated by reductase enzymes that break down the chromophore, followed by the decomposition of the resulting aromatic structures into simpler compounds and eventually carbon dioxide and water under aerobic conditions. nih.gov The efficiency of this biodegradation is influenced by environmental factors such as pH, temperature, oxygen availability, and the presence of other nutrient sources. nih.govnih.gov

Photolysis: Photodegradation, or breakdown by light, is another significant dissipation mechanism for anthraquinones in the environment, particularly in surface waters. rsc.orgnih.gov Studies on related compounds show that this process can be influenced by other substances in the water. For instance, the presence of dissolved organic matter, such as humic acid, and certain inorganic ions can either inhibit or promote the rate of photocatalytic degradation. nih.gov The primary reactive species responsible for photolytic breakdown include superoxide (B77818) radicals (O₂⁻) and hydroxyl radicals (•OH). nih.gov Some dihydroxyanthraquinone derivatives have been observed to undergo partially reversible photodegradation. rsc.orgnih.gov

Sorption and Mobility in Environmental Matrices

The movement and bioavailability of this compound in the environment are heavily influenced by its tendency to attach to soil and sediment particles, a process known as sorption.

Sorption Behavior: Anthraquinone derivatives are generally hydrophobic, meaning they have low solubility in water and prefer to associate with organic matter and mineral surfaces in soil and sediment. mdpi.comnih.gov This sorption reduces their mobility in the environment, limiting their transport through groundwater but increasing their concentration in soils and sediments. researchgate.net The process is complex, involving mechanisms such as biosorption, bioaccumulation, and biodegradation. researchgate.net

The extent of sorption is dependent on various factors within the environmental matrix. researchgate.net Lower pH levels have been shown to increase the adsorption capacity for some anionic anthraquinone dyes. biointerfaceresearch.com

Table 1: Factors Influencing the Sorption and Mobility of Anthraquinone Derivatives

| Factor | Influence on Sorption/Mobility | Description |

|---|---|---|

| Soil/Sediment Composition | High | Higher content of clay and organic matter generally increases sorption, reducing mobility. researchgate.net |

| pH | High | Affects the surface charge of both the compound and the sorbent material (soil, sediment), influencing attraction and sorption capacity. biointerfaceresearch.com |

| Water Solubility | High | Low water solubility, a characteristic of many anthraquinones, leads to higher sorption to particulate matter. mdpi.com |

| Presence of Other Chemicals | Medium | Other pollutants or natural organic matter can compete for sorption sites, potentially altering mobility. nih.gov |

Transformation Products and Pathways in Environmental Systems

In the environment, this compound does not simply disappear but is converted into a series of other compounds known as transformation products. Understanding these pathways is crucial for assessing the full environmental impact.

Identified Transformation Pathways: Metabolic studies of anthraquinones in biological systems, including by human fecal bacteria and in wastewater treatment, reveal several common transformation reactions. researchgate.netnih.gov These pathways are likely to occur in the environment through microbial action.

Hydroxylation/Dehydroxylation: The addition or removal of hydroxyl (-OH) groups is a common metabolic step. nih.govresearchgate.net

Oxidation/Reduction: The quinone groups can be reduced to hydroquinones, and this process can be reversible. This is a key reaction in many degradation and biological processes. nih.gov

Methylation/Demethylation: The addition or removal of methyl (-CH₃) groups can occur. nih.govresearchgate.net

Ring Cleavage: Under aerobic conditions, microorganisms can break open the aromatic rings, leading to complete mineralization into CO₂ and water. nih.gov

Research on the photocatalytic degradation of the parent compound, anthraquinone, has identified benzene (B151609) as a potential intermediate product, indicating that complex ring structures can be broken down into simpler molecules. nih.gov Furthermore, studies on the environmental fate of other complex organic pollutants have shown that transformation often leads to products that are more mobile and persistent than the original compound. nih.gov

Table 2: Potential Transformation Products of Dihydroxyanthraquinones in Environmental Systems

| Transformation Pathway | Potential Product Class | Description |

|---|---|---|

| Reduction | Dihydroxyanthracene-hydroquinones | The two ketone (C=O) groups are reduced to hydroxyl (C-OH) groups. |

| Further Hydroxylation | Tri- or Tetrahydroxyanthraquinones | Additional hydroxyl groups are added to the aromatic rings by microbial enzymes. nih.gov |

| Oxidation | Phthalic acid derivatives | Oxidative cleavage of one of the aromatic rings can lead to simpler dicarboxylic acids. |

| Ring Cleavage | Simple aromatic compounds (e.g., Benzene) | Breakdown of the fused ring structure into smaller, single-ring compounds. nih.gov |

Future Research Directions and Unaddressed Challenges in 2,3 Dihydroxyanthracene 9,10 Dione Research

Innovative Synthetic Routes for Enhanced Yields and Selectivity

Key areas for future investigation include:

Green Chemistry Protocols: There is a growing need to develop environmentally benign synthetic pathways. Future work should explore solvent-free "grindstone" methods, the use of water as a reaction medium, and one-pot reactions that reduce waste and energy consumption. researchgate.netresearchgate.netnih.govthieme.de The application of solid acid catalysts, which can be regenerated and reused, presents a promising alternative to conventional, more hazardous reagents. researchgate.net

Advanced Catalysis: Transition-metal catalysis offers a powerful tool for the regioselective functionalization of the anthraquinone (B42736) core. Research into palladium-catalyzed acylation and cross-coupling reactions, as well as ruthenium-catalyzed C–H amination, could lead to novel and direct routes for creating complex derivatives. thieme.decolab.ws Furthermore, the emerging field of photocatalysis, particularly using recyclable catalysts like covalent organic frameworks (COFs), could enable direct C-H functionalization under visible light, representing a significant leap in synthetic efficiency and sustainability. nih.govrsc.org

Biosynthetic and Biomimetic Approaches: Understanding the natural biosynthetic pathways of anthraquinones can provide templates for novel synthetic strategies. researchgate.netnih.gov The use of microbial systems, such as engineered E. coli, to produce anthraquinone derivatives offers a completely different and potentially more sustainable manufacturing paradigm compared to traditional chemical synthesis. mdpi.com

| Synthetic Approach | Key Features & Catalysts | Primary Research Objective | Relevant Findings/Examples |

|---|---|---|---|

| Traditional Friedel-Crafts Acylation | Lewis acids (e.g., AlCl₃), harsh conditions | Basic scaffold construction | Often yields mixtures of isomers, requiring extensive purification. sci-hub.se |

| Green Chemistry Methods | Solid acid catalysts, water as solvent, solvent-free grinding | Reduce environmental impact, improve safety | Use of alum in water researchgate.net or solid acid catalysts under solvent-free conditions. researchgate.net |

| Transition-Metal Catalysis | Pd, Ru, Cu complexes | Achieve high regioselectivity and C-H functionalization | Pd-catalyzed one-pot relay synthesis of functionalized anthraquinones. thieme.de |

| Photocatalysis | Anthraquinone-based COFs, visible light | Direct hydrogen atom transfer (d-HAT) for C-H activation | Recyclable COF catalyst used for C-N and C-C bond formation. nih.govrsc.org |

| Biosynthesis | Engineered microorganisms (e.g., E. coli), enzymes | Sustainable production, avoiding harsh chemicals | Use of E. coli to produce non-natural anthraquinone glucosides. mdpi.com |

Advanced Computational Prediction of Novel Derivative Functionalities

Computational chemistry provides an indispensable toolkit for accelerating the discovery of new materials and molecules. For 2,3-Dihydroxyanthracene-9,10-dione, in silico methods are crucial for predicting the properties of yet-to-be-synthesized derivatives, thereby guiding experimental efforts toward the most promising candidates. A significant challenge is to improve the accuracy of these predictions, especially for complex systems and interactions.

Future research should be directed toward:

Refining Predictive Models: Time-Dependent Density Functional Theory (TD-DFT) has been used to investigate the electronic spectra of dihydroxyanthraquinone derivatives. researchgate.netnih.gov However, the accuracy of these predictions is highly sensitive to factors like the choice of functional, basis set, and the modeling of solvent effects. researchgate.netnih.gov Future work must focus on developing more robust models that can reliably predict properties like absorption wavelengths, redox potentials, and charge-transfer characteristics.

High-Throughput Screening: By combining computational power with intelligent algorithms, researchers can screen vast virtual libraries of potential derivatives for specific functionalities, such as optimal electronic properties for organic semiconductors or specific binding affinities for biological targets. rsc.org

Modeling Reaction Pathways: Computational tools can also be used to model reaction mechanisms for the synthesis of new derivatives, helping to predict regioselectivity and identify the most energetically favorable pathways.

| Computational Method | Predicted Property | Research Challenge/Goal | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, redox potentials, molecular geometry | Improve accuracy of functionals for specific anthraquinone systems. | researchgate.netnih.gov |

| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra, electronic transitions | Accurately model solvent effects to match experimental data. | nih.govnih.gov |

| Molecular Dynamics (MD) | Conformational flexibility, host-guest interactions | Simulate behavior in complex environments like liquid crystals or biological membranes. | nih.gov |

| Molecular Docking | Binding modes and affinity to biological targets | Predict interactions with enzymes like tyrosinase or proteins implicated in disease. | colab.ws |

Deeper Elucidation of Molecular Interaction Mechanisms

The function of this compound derivatives is intrinsically linked to how they interact with their environment at a molecular level. Whether the intended application is in a liquid crystal display, a biosensor, or as a therapeutic agent, a fundamental understanding of the non-covalent interactions, binding kinetics, and reaction mechanisms is paramount. Currently, this deep mechanistic understanding is often lacking.

Key future research directions include:

Host-Guest Chemistry: The incorporation of anthraquinone dyes into nematic liquid crystal hosts has been studied, but the precise nature of the molecular alignment and its effect on dichroic order parameters requires further investigation. nih.gov Advanced spectroscopic and computational studies are needed to clarify these interactions.

Biological Target Engagement: While various anthraquinones have been evaluated for biological activity, the specific molecular interactions that drive these effects are often not fully understood. colab.wswikipedia.org Future studies should employ techniques like X-ray crystallography, cryo-electron microscopy, and advanced NMR to resolve the binding modes of these compounds with their protein or nucleic acid targets.

Photophysical Processes: For applications in photocatalysis or solar cells, a detailed understanding of the excited-state dynamics, including processes like hydrogen atom transfer and intersystem crossing, is essential. nih.gov Time-resolved spectroscopy and advanced computational modeling will be critical in unraveling these complex mechanisms.

Exploration of Emerging Applications in Specialized Chemical Fields

While anthraquinones are well-known as dyes, their rigid, planar structure and rich redox chemistry make them attractive candidates for a variety of high-performance applications. Research into this compound should actively explore these emerging areas beyond its traditional uses.

Promising specialized fields for future exploration include:

Organic Electronics: Functionalized dihydroxyanthraquinones are being investigated as potential organic semiconductor materials for applications in solar cells due to their electronic and optical properties. rsc.org Future work must focus on synthesizing derivatives with tailored band gaps and charge mobilities.

Energy Storage: The redox-active nature of the quinone core makes it suitable for use in next-generation energy storage systems, such as organic rechargeable batteries. coventry.ac.uk Research is needed to develop polymeric anthraquinone materials that offer high stability and energy density.

Chemosensors: The ability of the dihydroxyanthraquinone scaffold to interact with specific analytes through hydrogen bonding or coordination could be harnessed to create selective chemosensors for ions or small molecules.

Neurodegenerative Disease Research: Some naphthoquinone and anthraquinone derivatives have been investigated for their potential to inhibit processes related to Alzheimer's disease, such as enzyme activity or protein aggregation. wikipedia.org Further synthesis and evaluation of specific dihydroxyanthraquinone isomers in this context is a compelling avenue.

| Emerging Field | Specific Application Concept | Key Research Objective | Reference |

|---|---|---|---|

| Organic Electronics | Organic semiconductor materials for solar cells | Synthesize derivatives with optimized electronic and optical properties. | rsc.org |

| Energy Storage | Electroactive polymers for rechargeable batteries | Develop stable, high-capacity anthraquinone-based polymers. | coventry.ac.uk |

| Materials Science | Guest dyes in liquid crystal displays | Understand and control molecular alignment to enhance optical properties. | nih.gov |

| Medicinal Chemistry | Inhibitors related to Alzheimer's disease | Investigate inhibition of cholinesterases and amyloid aggregation. | wikipedia.org |

Methodological Advancements in Characterization and Analysis

The reliable characterization of this compound and its derivatives is fundamental to progress in all other areas of its research. A significant challenge lies in the unambiguous identification of isomers and the sensitive detection of intermediates and products in complex mixtures.

Future efforts should focus on:

Advanced Mass Spectrometry: Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with specific ionization modes (e.g., ESI) and high-resolution analyzers (e.g., Orbitrap) are crucial for separating and identifying isomers and metabolites. researchgate.net Further development of fragmentation analysis (MS/MS) libraries specific to dihydroxyanthraquinones will be invaluable.

Hyphenated Spectroscopic Techniques: Combining separation techniques with multiple spectroscopic detectors (e.g., LC-NMR-MS) can provide comprehensive structural information in a single analysis, which is particularly useful for characterizing novel compounds.

In-Situ and Operando Analysis: To understand reaction mechanisms and the behavior of materials in real-time, there is a need to develop and apply analytical methods that can monitor chemical changes as they happen (in-situ). For example, spectroelectrochemistry can provide insights into the redox processes that are central to many of the compound's applications. nih.gov

| Technique | Type of Information Provided | Future Research Goal | Reference |

|---|---|---|---|

| High-Resolution LC-MS/MS | Precise mass, molecular formula, fragmentation patterns | Develop robust methods for isomer differentiation and metabolite identification. | researchgate.net |

| 2D NMR Spectroscopy (COSY, HMBC, etc.) | Unambiguous structural elucidation and isomer identification | Apply to novel, complex derivatives to confirm connectivity. | colab.ws |

| Spectroelectrochemistry | Correlation of optical properties with redox state | Elucidate electron transfer mechanisms in energy storage and sensing applications. | nih.gov |

| Polarized UV-Vis Spectroscopy | Dichroic order parameters, molecular alignment in anisotropic media | Improve understanding of guest-host interactions in materials like liquid crystals. | nih.gov |

Q & A

Basic: What are the established synthetic routes for 2,3-Dihydroxyanthracene-9,10-dione, and how do reaction parameters influence yield?

Answer:

The synthesis typically involves hydroxylation of anthracene derivatives under controlled conditions. For example, hydroxyl groups can be introduced via nitration followed by reduction (e.g., using sodium borohydride) or direct hydroxylation under acidic/basic conditions. Key parameters include:

- Solvent choice : Methanol or aqueous systems are common; non-polar solvents may reduce side reactions .

- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may degrade sensitive intermediates .

- Catalysts : Acidic catalysts (e.g., HCl) improve regioselectivity for dihydroxy products .

Yield optimization requires balancing these factors, with reported yields ranging from 57% to 87.5% under varying conditions . Post-synthesis, purity is confirmed via HPLC (≥98% purity standards) and structural validation via IR/NMR .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for hydroxylation reactions of anthracene derivatives?

Answer:

Discrepancies often arise from uncontrolled variables:

- Catalyst purity : Trace impurities (e.g., metal ions) can alter reaction pathways. Use high-purity reagents and characterize catalysts via X-ray diffraction or EDX .

- Solvent effects : Protic solvents (e.g., water) may stabilize intermediates differently than aprotic solvents. Compare kinetic data across solvent systems .

- Reaction monitoring : Real-time techniques like in-situ FTIR can identify transient intermediates that affect yield .

Controlled replication studies under inert atmospheres (to prevent oxidation) are critical for validating catalytic performance .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural confirmation :

- Purity assessment :

Advanced: What strategies mitigate byproduct formation during the alkylation of aminoanthracene precursors in dihydroxyanthracene synthesis?

Answer:

- Stepwise alkylation : Introduce substituents sequentially to avoid steric hindrance. For example, hexylamine alkylation is optimized at 60°C with a 1:2 molar ratio of precursor to alkylating agent .